molecular formula C24H26N2O3 B11034573 ethyl 4-{[(1E)-4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzoate

ethyl 4-{[(1E)-4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzoate

Cat. No.: B11034573
M. Wt: 390.5 g/mol
InChI Key: MPBYQWYJOXKULP-UHFFFAOYSA-N
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Description

Ethyl 4-{[(1E)-4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzoate is a complex organic compound characterized by its unique structure, which includes a pyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(1E)-4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzoate typically involves multi-step organic reactions. One common method involves the condensation of 4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline with ethyl 4-aminobenzoate under specific conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(1E)-4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.

Scientific Research Applications

Ethyl 4-{[(1E)-4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{[(1E)-4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of pyrroloquinoline, such as:

Uniqueness

What sets ethyl 4-{[(1E)-4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzoate apart is its specific structural features, such as the tetramethyl substitution and the ylideneamino group. These features may confer unique chemical properties and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H26N2O3

Molecular Weight

390.5 g/mol

IUPAC Name

ethyl 4-[(6,9,11,11-tetramethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-ylidene)amino]benzoate

InChI

InChI=1S/C24H26N2O3/c1-6-29-23(28)16-7-9-17(10-8-16)25-20-19-12-14(2)11-18-15(3)13-24(4,5)26(21(18)19)22(20)27/h7-12,15H,6,13H2,1-5H3

InChI Key

MPBYQWYJOXKULP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2C3=CC(=CC4=C3N(C2=O)C(CC4C)(C)C)C

Origin of Product

United States

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